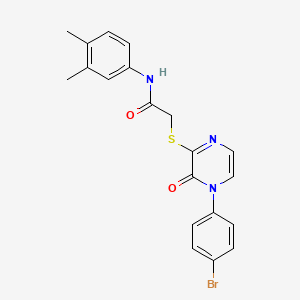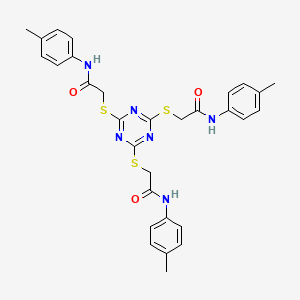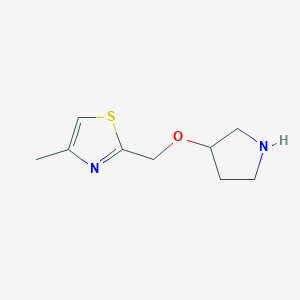
4-甲基-2-((吡咯烷-3-氧基)甲基)噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” is a chemical compound with the molecular formula C9H14N2OS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” consists of a thiazole ring attached to a pyrrolidine ring via a methoxy bridge . The InChI code for this compound is 1S/C9H14N2OS/c1-7-11-8(6-13-7)5-12-9-2-3-10-4-9/h6,9-10H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” include a molecular weight of 198.29 . The compound is a solid and its InChI key is WXDLOWXXTGAVSQ-UHFFFAOYSA-N .科学研究应用
Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core component of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole”, is widely used in medicinal chemistry due to its versatility and ability to enhance biological activity. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . This compound can be used to design novel biologically active compounds with target selectivity, potentially leading to new treatments for various diseases.
Antibacterial Agents: Structure-Activity Relationship (SAR)
The thiazole moiety, when combined with pyrrolidine, has shown promise in the development of antibacterial agents. SAR studies indicate that the biological activity of these compounds can be significantly influenced by the substituents on the nitrogen atom of the pyrrolidine ring . This compound could be pivotal in synthesizing new antibacterial drugs with improved efficacy and selectivity.
Drug Design: Stereogenicity and Biological Profile
The stereogenicity of carbons in the pyrrolidine ring is crucial for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to diverse binding modes to enantioselective proteins, affecting the efficacy of the drug . “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” can be utilized to explore these stereochemical variations in drug design.
Cancer Research: DNA Interaction and Cell Death
Thiazole derivatives have been investigated for their potential in cancer treatment. Some compounds, such as voreloxin, bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks and cell death . The thiazole component of “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” could be modified to develop new anticancer agents with similar mechanisms of action.
Enzyme Inhibition: Biochemical Pathway Modulation
Molecules containing the thiazole ring can unpredictably affect physiological systems, including the activation or inhibition of biochemical pathways and enzymes . Research into “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” could lead to the discovery of novel enzyme inhibitors that can be used to treat various metabolic disorders.
Chemical Synthesis: Functionalization of Thiazole
The thiazole ring’s aromaticity and reactive positions make it a valuable moiety for chemical synthesis. It can undergo various reactions such as donor–acceptor and nucleophilic reactions . “4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole” offers a platform for synthesizing a wide range of chemically diverse molecules for further biological evaluation.
属性
IUPAC Name |
4-methyl-2-(pyrrolidin-3-yloxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-9(11-7)5-12-8-2-3-10-4-8/h6,8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIBYUCZUVVZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)

![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)
![3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2860717.png)
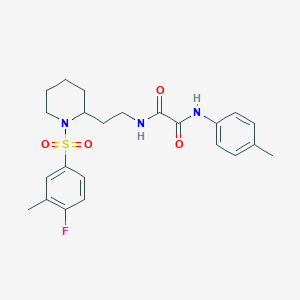
![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)

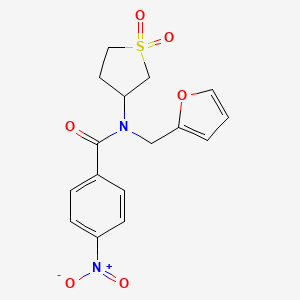
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2860726.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)
